2-(2-Pyridinyl)-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of 2-(2-Pyridinyl)-1H-indole derivatives has been achieved through various methods, including Rh/Cu-catalyzed multiple bond cleavage and construction processes, showcasing excellent chemoselectivity and efficiency. For example, an unusual Rh/Cu-catalyzed synthesis starting from 1-(pyridin-2-yl)-1H-indoles and γ-substituted propargyl alcohols demonstrated the cleavage of multiple bonds (C-H, C-C, and C-N) while forming new bonds (C-H, C-C, and C-N) in a one-pot reaction with remarkable selectivity (Li et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-(2-Pyridinyl)-1H-indole derivatives has been elucidated through various techniques, including X-ray crystallography. These analyses reveal the planarity of the indole and pyridine rings and their orientations relative to each other, providing insights into the compound's potential reactivity and interaction capabilities. For instance, the crystal and molecular structure of cycloplatinated 1H-indole-1-methyl-2-(2′-pyridine) complexes have been determined, showcasing the unique chelation patterns and spatial arrangements (Tollari et al., 2000).
Chemical Reactions and Properties
2-(2-Pyridinyl)-1H-indole undergoes various chemical reactions, highlighting its versatility as a synthetic intermediate. For example, it has been utilized in the synthesis of pyrido[1,2-a]indole malonates and amines through aryne annulation, demonstrating a convenient and efficient route to these structures (Rogness et al., 2012). Additionally, Brønsted Acid Catalyzed [3+2]-cycloaddition with in situ generated 2-methide-2H-indoles has been developed, offering a highly enantioselective synthesis of pyrrolo[1,2-a]indoles (Bera & Schneider, 2016).
Physical Properties Analysis
The physical properties of 2-(2-Pyridinyl)-1H-indole derivatives, such as fluorescence emission, have been studied to explore their potential applications. These compounds show long-wavelength fluorescent emission sensitive to solvent polarity and pH, indicating their usefulness in sensing and imaging applications (Kasiotis & Haroutounian, 2006).
Chemical Properties Analysis
The chemical properties of 2-(2-Pyridinyl)-1H-indole derivatives, including their binding affinity to biological targets and photophysical characteristics, have been extensively investigated. For example, derivatives have displayed reasonably good binding affinities to estrogen receptors, highlighting their potential in drug discovery (Kasiotis & Haroutounian, 2006).
Scientific Research Applications
Cycloplatinated Products and Carbene Complex Synthesis : The reaction of 1-methyl-2-(2′-pyridinyl)-1H-indole with PtCl2 (DMSO)2 resulted in the formation of cycloplatinated product, which further reacts with various neutral ligands to form different compounds. This process also leads to the synthesis of carbene complexes with potential applications in organometallic chemistry (Tollari et al., 2000).
Palladium-Catalyzed C-H Bond Sulfonylation : This study demonstrates a palladium-catalyzed direct C-H bond sulfonylation of indoles with the insertion of sulfur dioxide. The use of 2-pyrimidinyl as a directing group for the C-H bond sulfonylation is notable, offering an efficient approach for synthesizing 2-sulfonated indoles (Liu, Zhou, & Wu, 2017).
Anti-proliferative Agents Synthesis : Research focused on the synthesis of N-pyridinyl substituted indoles as potential cytotoxic agents. A greener approach was developed for synthesizing these compounds, showing selective cytotoxic effects towards leukemia cells (Sailaja et al., 2015).
Synthesis of 2-Phosphinoyl-9H-pyrrolo[1,2-a]indoles : This study presents a silver-mediated oxidative phosphinoylation of N-propargyl-substituted indoles, leading to the construction of 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles. This transformation provides a straightforward route for the formation of the C-P bond, cyclization, and isomerization in one step (Chen et al., 2016).
Estrogen Receptor Binding Affinity and Photophysical Properties : A series of novel 2-pyridin-2-yl-1H-indole derivatives were synthesized and studied for their optical spectroscopy and estrogen receptor binding properties. These compounds demonstrated long wavelength fluorescent emission and good binding affinities to the estrogen receptor (Kasiotis & Haroutounian, 2006).
Future Directions
The future directions for research on “2-(2-Pyridinyl)-1H-indole” would likely depend on its potential applications. For example, if it has potential uses in medicine or materials science, future research could focus on optimizing its synthesis, improving its properties, or exploring new applications .
properties
IUPAC Name |
2-pyridin-2-yl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-11-10(5-1)9-13(15-11)12-7-3-4-8-14-12/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGGLCIDAMICTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296915 | |
Record name | 2-(Pyridin-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridinyl)-1H-indole | |
CAS RN |
13228-40-5 | |
Record name | 13228-40-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Pyridin-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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